![molecular formula C16H27BN2O4 B1406586 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester CAS No. 1940181-88-3](/img/structure/B1406586.png)

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester

Descripción general

Descripción

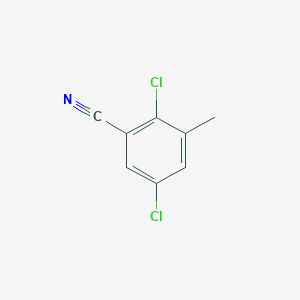

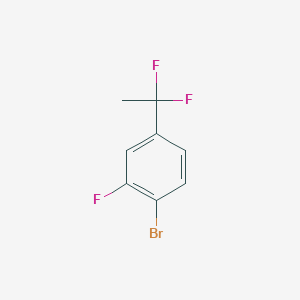

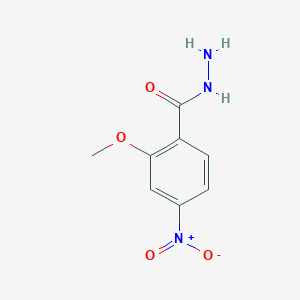

This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It contains a pyrazole ring attached to a propionic acid tert-butyl ester group, and a boronic ester group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring, a propionic acid tert-butyl ester group, and a boronic ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis Potential

The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester exhibits significant potential as a building block in the synthesis of heterocyclic compounds. Its reactivity makes it a valuable component for generating various classes of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The compound's unique reactivity under relatively mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, highlighting its importance in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of related chemical structures is crucial for assessing the potential environmental impact of chemicals. Ethyl tert-butyl ether (ETBE), a compound with a similar tert-butyl group, undergoes biodegradation through aerobic processes and cometabolism, with the involvement of specific enzymes and genes. Despite the presence of ETBE-degrading microorganisms, anaerobic biodegradation pathways remain underexplored, and the influence of co-contaminants on ETBE degradation is a factor to consider in environmental assessments (Thornton et al., 2020).

Material Design and Optical Properties

Certain esters, such as cellulose esters, demonstrate significant material design applications, including the creation of retardation films with distinctive orientation birefringence and wavelength dispersion. The orientation birefringence of these materials, influenced by ester groups, can be fine-tuned through material design, demonstrating the potential for precise optical applications. The modification of orientation birefringence through the addition of plasticizers suggests that structural modifications in esters can lead to substantial changes in optical properties, offering avenues for advanced material design (Yamaguchi et al., 2012).

Biopolymer Modification and Drug Delivery

Chemical modifications of biopolymers, such as xylan, open up possibilities for creating novel biopolymer ethers and esters with specific functional properties. The introduction of different functional groups and the control over substitution patterns allow for the generation of biopolymers with tailored properties, potentially useful in drug delivery applications. For instance, xylan esters have shown potential in forming nanoparticles for drug delivery, illustrating the role of chemical modification in expanding the functionality of biopolymers (Petzold-Welcke et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O4/c1-11(13(20)21-14(2,3)4)19-10-12(9-18-19)17-22-15(5,6)16(7,8)23-17/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJGDLFDBIRQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)